9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19811452
InChI: InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C17H18FNO4
Molecular Weight: 319.33 g/mol

9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid

CAS No.:

Cat. No.: VC19811452

Molecular Formula: C17H18FNO4

Molecular Weight: 319.33 g/mol

* For research use only. Not for human or veterinary use.

9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid -

Specification

Molecular Formula C17H18FNO4
Molecular Weight 319.33 g/mol
IUPAC Name 9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid
Standard InChI InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22)
Standard InChI Key PRKSOJONLMLDRC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F

Introduction

Chemical Identity and Structural Features

The compound belongs to the carbazole family, a class of heterocyclic organic molecules featuring a fused indole and benzene ring system. Its molecular formula is C₁₅H₁₆FNO₂, with a molecular weight of 261.29 g/mol . Key structural elements include:

  • A 2,3,4,9-tetrahydro-1H-carbazole core, which reduces aromaticity in the carbazole system, enhancing solubility and altering electronic properties.

  • A 6-fluoro substituent on the aromatic ring, introducing electronegativity and influencing intermolecular interactions.

  • A 3-carboxylic acid group, which contributes to hydrogen-bonding capacity and potential bioactivity.

  • An ethoxycarbonylmethyl group (-CH₂COOEt) at the 9-position, adding steric bulk and modulating lipophilicity.

The stereochemistry of the compound remains unspecified in available literature, though enantiomerically pure forms (e.g., (S)-isomers) have been synthesized for targeted applications .

Synthesis and Reaction Pathways

Fischer Indole Synthesis

The primary synthetic route involves the Fischer indole reaction, a classic method for constructing carbazole frameworks. As detailed in , the synthesis proceeds as follows:

Reagents:

  • 4-Cyclohexanonecarboxylic acid ethyl ester (25 g, 0.14 mol)

  • 4-Fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol)

  • Ethanol (450 mL)

Procedure:

  • The ketone and hydrazine are dissolved in ethanol and refluxed for 16 hours, facilitating hydrazone formation and subsequent cyclization.

  • Post-reaction, the mixture is cooled, filtered to remove solids, and concentrated under reduced pressure.

  • The crude product is partitioned between ethyl acetate and water, with the organic layer dried (MgSO₄) and evaporated.

  • Recrystallization from heptane yields 35.5 g (98%) of the target compound as a white solid (m.p. 115–117°C) .

Mechanistic Insights:

  • Cyclization: Acid catalysis promotes -sigmatropic rearrangement, forming the tetrahydrocarbazole core.

  • Aromatization: Dehydrogenation under reflux conditions completes the indole ring system.

Physicochemical Properties

PropertyValueSource
Molecular Weight261.29 g/mol
Melting Point115–117°C
SolubilityEthanol, ethyl acetate, heptane
Spectral Data (MS)[M+H]⁺ m/z = 262

The ethoxycarbonylmethyl group enhances lipophilicity (calculated logP ≈ 2.8), favoring membrane permeability in biological systems. The fluorine atom induces a dipole moment, potentially improving binding affinity to hydrophobic enzyme pockets .

Comparative Analysis of Carbazole Derivatives

Compound NameMolecular FormulaKey FeaturesBioactivity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl esterC₁₅H₁₆FNO₂Ethyl ester at C3; enhanced lipophilicityIntermediate for prodrugs
(S)-6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acidC₁₃H₁₂FNO₂Chiral center at C3; enantioselective bindingTargeted therapeutics
6-Chloro-2,3,4,9-tetrahydro-1H-carbazoleC₁₂H₁₂ClNChlorine substitution; altered electronic profileAnticancer lead

Industrial and Research Applications

Pharmaceutical Intermediates

The ethyl ester derivative serves as a precursor for prodrug development, where ester hydrolysis in vivo releases the active carboxylic acid form .

Chemical Probes

Fluorine’s NMR-active properties (¹⁹F) make this compound a candidate for magnetic resonance imaging (MRI) contrast agents or spectroscopic tracers in metabolic studies.

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